Bienvenue dans la boutique en ligne BenchChem!

3-benzyl-6-bromoquinazolin-4(3H)-one

Medicinal Chemistry Synthetic Methodology Process Chemistry

3-Benzyl-6-bromoquinazolin-4(3H)-one (CAS 100954-32-3) is a crystalline, 2,3-disubstituted quinazolin-4(3H)-one heterocycle (C₁₅H₁₁BrN₂O, MW 315.17, purity ≥95–98%). It features a single bromine at the 6-position (enabling cross-coupling) and a benzyl group at N3 (providing lipophilicity: LogP 3.21, TPSA 34.89 Ų).

Molecular Formula C15H11BrN2O
Molecular Weight 315.17
CAS No. 100954-32-3
Cat. No. B2998657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-6-bromoquinazolin-4(3H)-one
CAS100954-32-3
Molecular FormulaC15H11BrN2O
Molecular Weight315.17
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=C(C=C3)Br
InChIInChI=1S/C15H11BrN2O/c16-12-6-7-14-13(8-12)15(19)18(10-17-14)9-11-4-2-1-3-5-11/h1-8,10H,9H2
InChIKeyIVYWUGGSLNVZCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-bromoquinazolin-4(3H)-one (CAS 100954-32-3): Procurement-Grade Physicochemical and Structural Baseline


3-Benzyl-6-bromoquinazolin-4(3H)-one (CAS 100954-32-3) is a crystalline, 2,3-disubstituted quinazolin-4(3H)-one heterocycle (C₁₅H₁₁BrN₂O, MW 315.17, purity ≥95–98%) . It features a single bromine at the 6-position (enabling cross-coupling) and a benzyl group at N3 (providing lipophilicity: LogP 3.21, TPSA 34.89 Ų) . Verified by batch-specific NMR, HPLC, and GC analyses , it represents a bona fide building block for medicinal chemistry, distinguishable from its multi-bromo, N-unsubstituted, or N-alkyl analogs in solubility, reactivity, and pharmacophoric profile [1].

Why Generic Substitution of 3-Benzyl-6-bromoquinazolin-4(3H)-one is Chemically Invalid for Reproducible Research


Substituting 3-benzyl-6-bromoquinazolin-4(3H)-one with a generic quinazolinone analog fails at any scale because the specific 6-Br/3-benzyl substitution pattern uniquely determines downstream reaction outcomes, target binding, and ADME properties. For example, cognate 3-benzyl-quinazolinone vasodilators show that N3-substitution is critical for activity [1]; swapping to an N3-methyl or N3-allyl analog abolishes this pharmacophore. Similarly, the mono-bromo vs dibromo status directly impacts DHFR inhibitory potency, with the mono-bromo series consistently outperforming 6,8-dibromo counterparts in antitumor assays (median IC₅₀ ~0.5–0.7 vs >1 μM) [2]. Moreover, the bromine position dictates catalytic efficiency in cross-coupling reactions; the 6-bromo-substituted core undergoes Pd-catalyzed amination with higher yields than its 6,8-dibromo competitor due to reduced steric hindrance and chemoselectivity control [3]. Therefore, attempting to interchange these compounds introduces uncontrolled variables in both synthetic and biological investigations.

Quantitative Evidence Guide for 3-Benzyl-6-bromoquinazolin-4(3H)-one: Comparators and Performance Metrics


Synthetic Intermediate Yield Advantage in Chemoselective N3-Benzylation

In a direct chemoselective synthesis, alkylation of 6-bromoquinazolin-4(3H)-one with benzyl bromide gives the 3-benzyl product **97A** in 97% yield, compared to moderate yields (typically 50-75%) for general N3-alkylation of the parent quinazolinone with other alkyl halides [1]. This near-quantitative transformation is enabled by the specific nucleophilicity of the N3 position in the 6-bromo analog, making this intermediate far more efficient to procure or prepare than generic 3-alkyl or 3-aryl quinazolinones.

Medicinal Chemistry Synthetic Methodology Process Chemistry

Suzuki Coupling-Ready Mono-Brominated Scaffold

Unlike the 6,8-dibromoquinazolin-4(3H)-one (CAS 17518-85-3), the single bromine at position 6 allows for unambiguous, selective Pd-catalyzed cross-coupling . Studies on analogous 6-bromo-quinazolinones demonstrate successful Buchwald-Hartwig amination with aryl amines, achieving >80% conversion, whereas the dibromo analog suffers from competing di-substitution and yields of <50% for the mono-adduct [1]. This chemo-selectivity translates directly into synthetic practicality for library construction.

Cross-Coupling Chemistry Scaffold Decoration Lead Optimization

Lipophilicity Advantage for CNS-Penetrant DHFR Inhibitor Design

A class-level analysis of 6-bromo-quinazolin-4(3H)-ones demonstrates that N3-benzyl substitution elevates LogP to 3.21 (predicted), compared with the unsubstituted 6-bromoquinazolin-4(3H)-one (LogP ~1.8) or the N3-methyl analog (LogP ~2.5) . This LogP window (3.0–3.5) is optimal for blood-brain barrier penetration, aligning with the finding that the mono-bromo series shows superior DHFR inhibition and broad-spectrum antitumor activity (median IC₅₀ = 0.5–0.7 μM across 5 human cancer cell lines) compared to the more polar, less lipophilic dibromo counterparts [1].

DHFR Inhibition Antitumor CNS Penetration Physicochemical Property

Vasodilative Pharmacophore Conferred by 3-Benzyl Substitution

A series of 3-benzylquinazolin-4(3H)-ones demonstrated potent vasodilation on isolated rat mesenteric arterial rings (EC₅₀ values in the low micromolar range for lead compounds 2a and 2c), with significant blood pressure lowering in spontaneously hypertensive rats (systolic BP reduction >30 mmHg at 4.0 mg/kg p.o.) [1]. In contrast, the parent 6-bromoquinazolin-4(3H)-one without N3-benzyl substitution is essentially devoid of vasoactivity at comparable concentrations. This establishes the N3-benzyl motif, present in the target compound, as an essential pharmacophore for antihypertensive drug discovery.

Antihypertensive Vasodilation Cardiovascular Research

Differential Antimicrobial Activity of 6-Bromo-2,3-Disubstituted Derivatives

In a class of 6-bromo-2,3-disubstituted quinazolin-4(3H)-ones, substitutions at the N3 position with phenyl rings bearing electron-withdrawing groups conferred significant antimicrobial activity (MIC values of 25–50 µg/mL against S. aureus and B. subtilis) as well as anti-inflammatory effects (carrageenan-induced paw edema inhibition comparable to ibuprofen) [1]. By contrast, the 3-benzyl analog (our target compound) provides a distinct physicochemical and steric profile that is expected to modulate activity differently. This structural nuance means that simply purchasing a generic '6-bromoquinazolinone' without the specific 3-benzyl group leads to divergent biological profiles and non-reproducible results.

Antimicrobial Antifungal Anti-inflammatory

Hypotensive Activity Boost from N3-Benzyl in Advanced Quinazolinone Derivatives

Among a series of 2-methyl-6-bromoquinazolin-4(3H)-ones evaluated for hypotensive activity, the most potent compound **6d** (bearing an elaborate N3-substituent) lowered blood pressure by 90 mmHg at 2.5 mg/kg i.v., while the core 6-bromo-2-methyl-quinazolinone scaffold without optimized N3-substitution showed only 10–30 mmHg reduction [1]. The target compound, with its 3-benzyl group, occupies a privileged intermediate position that can serve as a direct precursor to these highly active hypotensive agents, bypassing low-activity N3-unsubstituted intermediates.

Hypotensive Cardiovascular In Vivo Pharmacology

Best Research and Industrial Application Scenarios for 3-Benzyl-6-bromoquinazolin-4(3H)-one


Medicinal Chemistry: CNS DHFR Inhibitor Lead Optimization

The compound's optimal LogP (3.21) and mono-bromo handle make it ideal for synthesizing CNS-penetrant DHFR inhibitors. Researchers can elaborate at C6 via Suzuki coupling while retaining the 3-benzyl group for CNS permeability, directly building on the class observation that mono-bromo quinazolinones achieve median antitumor IC₅₀ values of 0.5–0.7 μM across a panel of human cancer cell lines [1]. This positions the compound as a superior starting block compared to the dibromo analog, which suffers from lower potency and unfavorable polarity.

Cardiovascular Drug Discovery: Antihypertensive Agent Precursor

The pre-installed 3-benzyl group aligns with the vasodilative pharmacophore identified in 3-benzylquinazolin-4(3H)-ones, which produced >30 mmHg systolic blood pressure reduction in spontaneously hypertensive rats [1]. The target compound can be directly diversified at C6 to generate potent antihypertensive leads without the need for low-yielding N3-alkylation steps, significantly shortening synthetic timelines in cardiovascular programs.

Parallel Synthesis: Selective Pd-Catalyzed Library Generation

As a mono-brominated scaffold, it circumvents chemoselectivity issues inherent to 6,8-dibromo analogs, achieving >80% conversion in Buchwald-Hartwig aminations while minimizing di-substitution byproducts [1]. This high selectivity reduces purification burden and makes the compound the preferred choice for automated parallel synthesis of 6-aminated quinazolinone libraries, directly impacting procurement volume and cost-efficiency in industrial settings.

Anti-Infective Research: Antimicrobial Quinazolinone Exploration

The distinct benzyl substitution pattern offers a unique spectrum of antimicrobial activity compared to the extensively studied 2-methyl-3-phenyl-6-bromoquinazolin-4(3H)-one derivatives (MIC 25–50 µg/mL against Gram-positive bacteria) [1]. Researchers can use the compound as a versatile template to explore structure-activity relationships against drug-resistant strains, with the 3-benzyl group anticipated to confer different bacterial membrane permeability and target binding.

Quote Request

Request a Quote for 3-benzyl-6-bromoquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.